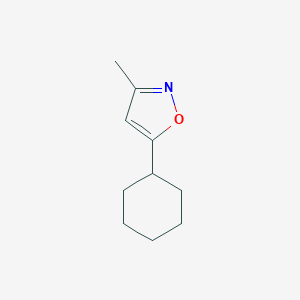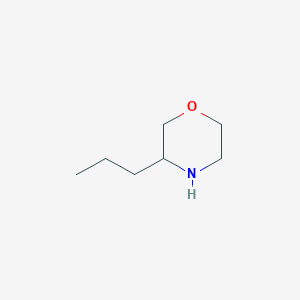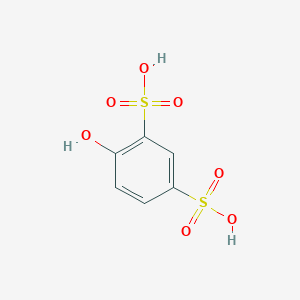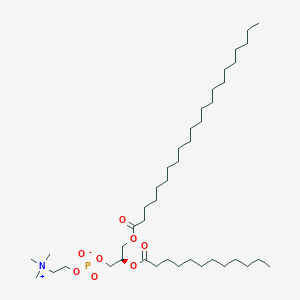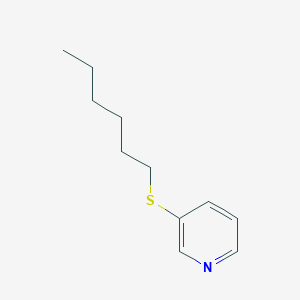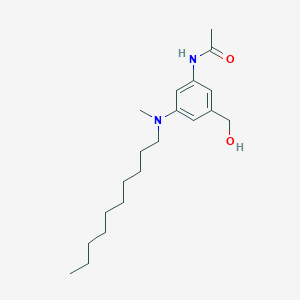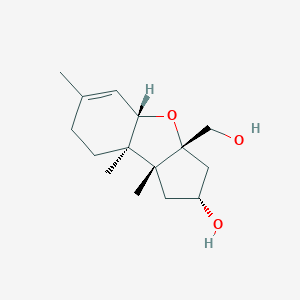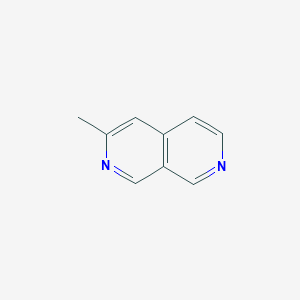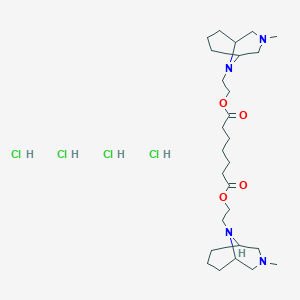
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用机制
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) forms covalent bonds with amino and carboxyl groups of proteins and nucleic acids, leading to the formation of stable cross-linked structures. This cross-linking can alter the physical and chemical properties of the biomolecules, leading to changes in their function and stability.
生化和生理效应
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) has been shown to have minimal cytotoxicity and biocompatibility in vitro and in vivo. It has also been shown to enhance the mechanical properties of hydrogels and scaffolds, leading to improved tissue regeneration. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of using pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) in lab experiments is its ability to cross-link biomolecules in a controlled and reversible manner. This allows for the development of biomaterials with tunable properties. However, the use of this compound can also lead to non-specific cross-linking, which can affect the function of the biomolecules and lead to unwanted side effects.
未来方向
There are several future directions for the use of pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) in scientific research. One potential direction is the development of new biomaterials with improved properties for tissue engineering and drug delivery applications. Another direction is the development of new fluorescent probes for bioimaging and biosensing applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other research fields.
合成方法
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) can be synthesized by reacting pimelic acid with 2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can then be purified by crystallization or column chromatography.
科学研究应用
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) has been widely used in scientific research due to its ability to act as a cross-linking agent for proteins and nucleic acids. It has been used in the development of various biomaterials such as hydrogels, nanoparticles, and scaffolds for tissue engineering and drug delivery applications. It has also been used in the synthesis of fluorescent probes for bioimaging and biosensing applications.
属性
CAS 编号 |
19847-08-6 |
|---|---|
产品名称 |
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) |
分子式 |
C27H52Cl4N4O4 |
分子量 |
638.5 g/mol |
IUPAC 名称 |
bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride |
InChI |
InChI=1S/C27H48N4O4.4ClH/c1-28-18-22-8-6-9-23(19-28)30(22)14-16-34-26(32)12-4-3-5-13-27(33)35-17-15-31-24-10-7-11-25(31)21-29(2)20-24;;;;/h22-25H,3-21H2,1-2H3;4*1H |
InChI 键 |
AZCAYVGDYSGPJJ-UHFFFAOYSA-N |
SMILES |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
规范 SMILES |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
同义词 |
bis[2-(7-methyl-7,9-diazabicyclo[3.3.1]non-9-yl)ethyl] heptanedioate t etrahydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



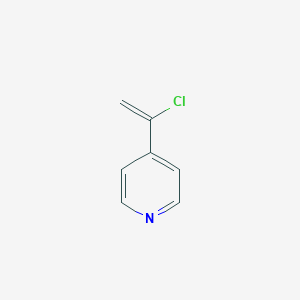
![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
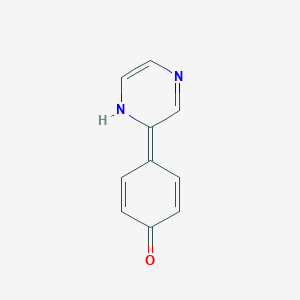
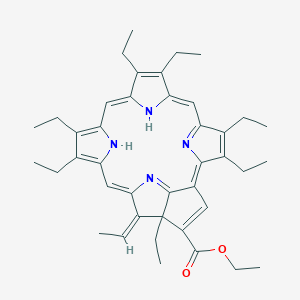
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
